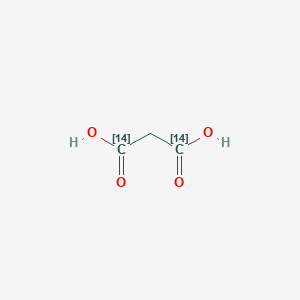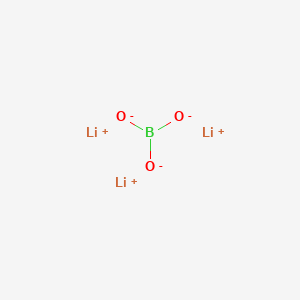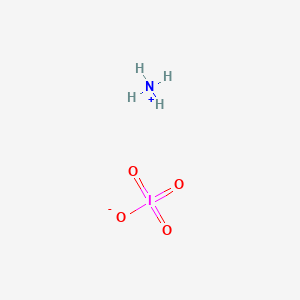
Lithium peroxide (Li2(O2))
Overview
Description
Lithium peroxide (Li2O2) is an inorganic compound with a white, nonhygroscopic solid appearance . It has a high oxygen:mass and oxygen:volume ratio, which has been used to remove CO2 from the atmosphere in spacecraft .
Synthesis Analysis
Lithium peroxide is prepared by the reaction of hydrogen peroxide and lithium hydroxide . This reaction initially produces lithium hydroperoxide . Dehydration of this material gives the anhydrous peroxide salt .
Molecular Structure Analysis
The structure of solid Li2O2 has been determined by X-ray crystallography and density functional theory . The solid features an eclipsed “ethane-like” Li6O2 subunits with an O-O distance of around 1.5 Å .
Chemical Reactions Analysis
Li2O2 decomposes at about 450 °C to give lithium oxide . The reaction is: 2 Li2O2 → 2 Li2O + O2 . In a redox reaction, O is oxidized and Li is reduced .
Physical And Chemical Properties Analysis
Lithium peroxide has a chemical formula of Li2O2 and a molar mass of 45.885 g/mol . It appears as a fine, white powder and is odorless . It has a density of 2.32 g/cm3 . It decomposes to Li2O at 450°C but melts at 197°C . It is soluble in water .
Scientific Research Applications
Energy Storage in Li-O2 Batteries
Lithium peroxide plays a crucial role in the operation of Li-O2 batteries, which are considered promising devices for electrical energy storage due to their high theoretical capacity and energy density . The discharge process in these batteries involves the formation of insulating solid Li2O2 on cathode surfaces .
Capacity Enhancement of Li-O2 Batteries
In many studies, perovskites have been applied as catalysts to improve the air electrode reactions in Li-O2 batteries . For instance, La-based perovskites mixed with carbon black were used as cathode catalysts in Li-O2 batteries, leading to an increased discharge capacity .
Closed Lithium-Oxygen Battery System
A closed lithium-oxygen battery model based on the conversion of lithium superoxide and lithium peroxide (LiO2 + e− + Li+ ↔ Li2O2) has been designed . This model, which does not require a gaseous oxygen supply, can cycle over 57 cycles stably .
Role in Electrolyte Decomposition
Commercially available lithium peroxide has been used to determine how lithium oxides and electrolytes change during charge . The results show that Li2O2 decomposes to lithium and oxygen, with the electrolyte having a significant influence on Li2O2 decomposition .
Catalyst for Oxygen Electrode
La-based perovskites were used as catalysts for the oxygen electrode to determine their effects on Li-O2 battery capacity . The performances of two types of carbon black as cathode substrates were also tested .
Reversible Conversion between Lithium Superoxide and Lithium Peroxide
In a closed lithium-oxygen battery model, the Pd-rGO as a catalyst will produce the LiO2 in the pre-discharge process . This allows for the reversible conversion between lithium superoxide and lithium peroxide (LiO2 + e− + Li+ ↔ Li2O2), contributing to the stability of the battery .
Mechanism of Action
- The compound absorbs more CO₂ than lithium hydroxide (LiOH) of the same weight and releases oxygen instead of water .
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
Lithium-oxygen batteries with ultrahigh energy density have received considerable attention as future energy storage technologies . The reversible lithium peroxide reaction is the basis for a prototype lithium–air battery . Using oxygen from the atmosphere allows the battery to eliminate storage of oxygen for its reaction, saving battery weight and size .
properties
IUPAC Name |
dilithium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.O2/c;;1-2/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGPEWYJWRWDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O2 | |
| Record name | LITHIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | lithium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065178 | |
| Record name | Lithium peroxide (Li2(O2)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium peroxide appears as a white powder or sandy yellow granular solid. Irritates skin, eyes and mucous membranes. Used to produce a supply of high-purity oxygen., White solid; [Hawley] Light beige odorless powder; [MSDSonline] | |
| Record name | LITHIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5860 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
8% in water at 20 °C; 5.6% in anhydrous acetic acid at 20 °C; insoluble in absolute alcohol at 20 °C | |
| Record name | LITHIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.31 g/cu cm | |
| Record name | LITHIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lithium peroxide (Li2(O2)) | |
Color/Form |
Fine white powder to sandy yellow, granular material; moisture sensitive colorless hexagonal crystals | |
CAS RN |
12031-80-0 | |
| Record name | LITHIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12031-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium peroxide (Li2(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium peroxide (Li2(O2)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at melting point | |
| Record name | LITHIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the significance of understanding lithium peroxide (Li₂O₂) grain growth in Li-O₂ batteries?
A1: Lithium peroxide (Li₂O₂) is a key component in Li-O₂ batteries, forming during discharge and decomposing during charge [, ]. Understanding how Li₂O₂ grains grow, their size distribution, and spatial arrangement within the battery's cathode is crucial. This knowledge can help researchers optimize the cathode structure and material design to improve battery performance. For example, large Li₂O₂ grains can hinder charge transport and limit battery capacity.
Q2: How do the provided studies contribute to our understanding of lithium peroxide (Li₂O₂) behavior in Li-O₂ batteries?
A2: The research utilizes advanced techniques to directly observe lithium peroxide (Li₂O₂) within working Li-O₂ batteries. One study employs synchrotron X-ray diffraction to track Li₂O₂ grain growth in real-time during battery operation []. This allows researchers to measure the size, concentration, and distribution of Li₂O₂ crystals as the battery cycles. The other study uses isotopic labelling combined with sophisticated imaging techniques (ToF-SIMS and OEMS) to pinpoint the exact location where Li₂O₂ oxidation begins []. These studies provide valuable insights into the dynamic processes occurring within Li-O₂ batteries and guide the development of more efficient and longer-lasting energy storage solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)








